Product packaging for 2-Amino-10-methylacridinium(Cat. No.:CAS No. 23045-44-5)

2-Amino-10-methylacridinium

Cat. No.: B13814706
CAS No.: 23045-44-5
M. Wt: 209.27 g/mol
InChI Key: RXELMKZNPCBWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-10-methylacridinium is a high-purity chemical reagent designed for professional research applications. This compound features a conjugate rigid plane structure with a polar quaternary ammonium center, making it a valuable scaffold in medicinal chemistry and diagnostic development . A key research application for acridinium derivatives is as novel antibacterial agents targeting the essential bacterial cell division protein FtsZ . Compounds based on the 10-methylacridinium structure have been designed and synthesized as potent FtsZ-targeting agents, demonstrating promising activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The quaternary ammonium nitrogen in the structure is necessary for this antibacterial activity . Furthermore, N-substituted derivatives of 2-aminoacridone serve as critical core structures for synthesizing advanced fluorogenic enzyme substrates . These substrates are used in microbiological diagnostics to detect and differentiate clinically important microorganisms, such as Gram-negative bacteria and Pseudomonas aeruginosa , based on their specific aminopeptidase activities . The transformation of these substrates generates a brightly fluorescent product with a distinct emission wavelength, enabling sensitive detection with minimal diffusion in solid growth media . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N2+ B13814706 2-Amino-10-methylacridinium CAS No. 23045-44-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23045-44-5

Molecular Formula

C14H13N2+

Molecular Weight

209.27 g/mol

IUPAC Name

10-methylacridin-10-ium-2-amine

InChI

InChI=1S/C14H13N2/c1-16-13-5-3-2-4-10(13)8-11-9-12(15)6-7-14(11)16/h2-9H,15H2,1H3/q+1

InChI Key

RXELMKZNPCBWLG-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=CC(=CC2=CC3=CC=CC=C31)N

Origin of Product

United States

Advanced Spectroscopic and Photophysical Characterization of 2 Amino 10 Methylacridinium and Its Derivatives

Electronic Absorption and Emission Spectroscopy of Acridinium (B8443388) Chromophores

The electronic properties of acridinium chromophores are defined by their distinct absorption and emission spectra, which are sensitive to their molecular structure and environment. The core acridinium structure gives rise to strong absorption bands in the ultraviolet (UV) and visible regions, primarily due to π-π* electronic transitions within the tricyclic aromatic system.

Generally, acridinium salts exhibit complex absorption spectra with multiple bands. For instance, the parent acridine (B1665455) molecule shows an absorbance peak at 244 nm. The acridinium moiety's absorption can extend up to 470 nm. Specific derivatives show characteristic peaks; for example, sulfur-functionalized 3,6-diethylthio-acridinium displays a strong absorption maximum (λmax) at 457 nm with a molar extinction coefficient (ε) of 47,000 M−1·cm−1.

Upon excitation, the resulting N-methylacridone, the light-emitting species in many acridinium reactions, typically emits blue light in the 420-440 nm range. However, this emission can be significantly altered through molecular engineering. By covalently attaching a fluorescein (B123965) molecule to the acridinium nitrogen (N-10), the emission can be red-shifted to 530 nm via intramolecular energy transfer. The primary light emitter in chemiluminescent reactions is the electronically excited acridone, which is formed from the acridinium precursor.

The following table summarizes the typical spectroscopic properties of select acridinium-related chromophores.

Compound/SystemAbsorption λmax (nm)Molar Extinction (ε) (M⁻¹·cm⁻¹)Emission λmax (nm)Notes
Acridine244Not SpecifiedNot SpecifiedParent heterocycle.
General Acridinium Moietyup to 470Not SpecifiedVariesBroad absorption range.
3,6-diethylthio-acridinium45747,000Not SpecifiedExample of a substituted chromophore.
N-MethylacridoneNot SpecifiedNot Specified420-440Typical blue emission from chemiluminescence.
Acridinium-fluoresceinNot SpecifiedNot Specified530Emission via intramolecular energy transfer.

Time-Resolved Fluorescence and Excited State Decay Dynamics

The dynamics of the electronically excited state of acridinium derivatives are critical to their function as photocatalysts and chemiluminescent labels. Time-resolved fluorescence spectroscopy reveals the lifetime of the excited state (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This parameter is highly sensitive to the molecular structure and the surrounding environment.

For many organic photocatalysts, a long excited-state lifetime is desirable as it increases the probability of intermolecular electron transfer. The lifetimes of acridinium salts can be tuned over a significant range. For example, while some derivatives have lifetimes on the order of a few nanoseconds, strategic substitutions can extend this dramatically. Incorporating electron-withdrawing groups, such as trifluoromethyl, on the N-aryl substituent can increase fluorescence lifetimes to over 20 ns. Similarly, N-benzyl acridinium derivatives have been shown to exhibit lifetimes approaching 24 ns, and certain N-alkyl substituted acridiniums can exceed 23 ns.

The decay of the excited state can occur through radiative pathways (fluorescence) or non-radiative pathways. Non-radiative decay can be influenced by factors such as molecular rotation. For instance, the extended lifetime of a xylyl-substituted acridinium compared to a mesityl analogue is partly attributed to the reduction of a non-radiative decay pathway associated with C-C bond rotation. In contrast to the cationic acridinium salts, the neutral acridine radical (Acr•), an important intermediate in photoredox cycles, has a much shorter excited-state lifetime, decaying to the ground state in approximately 100 picoseconds.

The solvent also plays a crucial role. The fluorescence lifetime of the parent acridine molecule, for example, decreases drastically from 11.5 ns in pure water to just 0.4 ns in pure ethanol, indicating a significant solvent-dependent modulation of the excited state decay channels.

Acridinium DerivativeFluorescence Lifetime (τ)Conditions/Notes
Trifluoromethyl-substituted> 20 nsElectron-withdrawing group effect.
N-benzyl substituted~24 nsN-substituent effect.
N-xylyl substitutedIncreased vs. mesitylAttenuation of non-radiative decay.
Mesityl-acridine radical (Mes-Acr•)*~100 psExcited state of the neutral radical.
Acridine (parent)11.5 nsIn pure water.
Acridine (parent)0.4 nsIn pure ethanol.

Photoinduced Electron Transfer (PET) Mechanisms and Redox Potentials

Acridinium salts are renowned for their potent photooxidizing capabilities. Upon absorption of light, the acridinium ion is promoted to an electronically excited state (*Acr⁺), which is a much stronger oxidizing agent than its ground state. nih.gov This photoexcited state can accept an electron from a suitable electron donor (D), initiating a photoinduced electron transfer (PET) process. nih.govrsc.org

The general PET mechanism is as follows:

Excitation: Acr⁺ + hν → *Acr⁺

Electron Transfer: *Acr⁺ + D → Acr• + D⁺•

This process generates the acridine radical (Acr•) and the radical cation of the donor. nih.gov In photoredox catalysis, the acridine radical can then participate in subsequent chemical transformations before being oxidized back to the acridinium cation to complete the catalytic cycle. nih.gov The efficiency of this process is governed by the redox potentials of both the acridinium salt and the electron donor. The excited-state reduction potential (E*red) of the acridinium catalyst is a key parameter, with more positive values indicating greater oxidizing power. These potentials can be fine-tuned through structural modifications to the acridinium core or its substituents. acs.org For example, N-arylation and the introduction of bulky tert-butyl groups can improve catalyst stability and photophysical properties. nih.gov

The redox potentials for some acridinium systems are summarized below.

CompoundGround-State Reduction Potential (Ered) (V vs. SCE)Excited-State Reduction Potential (E*red) (V vs. SCE)
N-alkyl acridinium (A1)-0.61+2.03
N-alkyl acridinium (A4)-0.64+1.99
N-benzyl acridinium (A3)-0.61+2.03

Quenching Phenomena and Luminescence Modulation in Acridinium Systems

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. wikipedia.org For acridinium systems, quenching can occur through various mechanisms, including collisional (dynamic) quenching and static quenching. wikipedia.orgedinst.com In collisional quenching, the excited acridinium ion encounters a quencher molecule in solution, which facilitates non-radiative decay to the ground state. edinst.com This process is diffusion-dependent. Common collisional quenchers for acridinium ions include halide ions like bromide (Br⁻) and transition metal ions such as Co²⁺. acs.orgacs.org

The efficiency of collisional quenching is often described by the Stern-Volmer equation. The quenching process can be modulated by controlling the local environment of the acridinium fluorophore. For example, in micellar solutions like sodium dodecyl sulfate (B86663) (SDS), the quenching dynamics can be altered due to the partitioning of the acridinium ion and the quencher between the micellar and aqueous phases. acs.orgacs.org

Luminescence can also be modulated through intramolecular processes. The formation of intramolecular charge-transfer (CT) states, where photoexcitation leads to electron density moving from one part of the molecule (e.g., a mesityl group at the 9-position) to the acridinium core, can be a deactivation pathway that competes with fluorescence. nih.gov Structural modifications that inhibit the formation of such CT states can lead to enhanced fluorescence lifetimes and quantum yields. nih.gov

Chemiluminescence Generation and Mechanistic Pathways in Acridinium Salts

Acridinium esters are preeminent labels in clinical chemiluminescence immunoassays due to their high quantum yields and rapid light emission kinetics. nih.gov The light-generating reaction is typically triggered by an oxidant, such as hydrogen peroxide, in an alkaline solution. hbdsbio.comgoogle.com

The widely accepted mechanistic pathway involves the following key steps: researchgate.netnih.govresearchgate.net

Nucleophilic Attack: The hydroperoxide anion (OOH⁻), formed from hydrogen peroxide under basic conditions, acts as a nucleophile and attacks the electron-deficient C-9 carbon of the acridinium ring. nih.gov

Intermediate Formation: This attack forms a transient hydroperoxide adduct. researchgate.net

Cyclization and Dioxetanone Formation: The adduct undergoes intramolecular cyclization, expelling the leaving group (e.g., a substituted phenol (B47542) from an acridinium ester) to form a highly strained, high-energy four-membered ring intermediate called a 1,2-dioxetanone. google.comnih.govresearchgate.net

Decomposition and Excitation: This unstable dioxetanone rapidly decomposes, cleaving to form carbon dioxide (CO₂) and an electronically excited N-methylacridone (*NMA). hbdsbio.comgoogle.com

Light Emission: The excited *NMA relaxes to its ground state, releasing the excess energy as a photon of light, typically observed as a flash of blue light around 430-440 nm. hbdsbio.comresearchgate.net

This entire process is very rapid, often completing within seconds. nih.gov The efficiency of light production is sensitive to the nature of the leaving group at the C-9 position and the substituents on the acridinium core. While the reaction is traditionally triggered by alkaline peroxide, it has also been shown that acridinium esters can be induced to produce light via reductive triggering with agents like zinc metal or dithiothreitol, a process believed to involve superoxide (B77818) intermediates. nih.gov

Correlating Photophysical Features with Molecular Structure and Environment

The photophysical properties of acridinium derivatives can be rationally tuned by altering their molecular structure and the solvent environment.

Molecular Structure:

Substituents on the Acridinium Core: Introducing methyl groups at the 2- and 7-positions of the acridine ring can shift the optimal pH for chemiluminescence from neutral to more alkaline conditions. semanticscholar.org Adding bulky groups like tert-butyl can enhance stability and increase the excited-state lifetime. nih.govresearchgate.net

N-10 Substituent: The group attached to the acridinium nitrogen has a profound effect on the excited-state lifetime. While N-aryl substitution is common for stability, replacing it with N-alkyl or N-benzyl groups can significantly lengthen the fluorescence lifetime, which can be beneficial in certain photoredox reactions. nih.govucla.edu However, N-alkyl groups can be susceptible to dealkylation. nih.gov

C-9 Substituent: The group at the 9-position is crucial. In photoredox catalysts, an aryl group like mesityl is often used. The rotational freedom of this group can influence non-radiative decay pathways. nih.gov In chemiluminescent esters, this position holds the leaving group, the nature of which dictates reaction kinetics and light output.

Environment (Solvent Effects): The polarity and hydrogen-bonding capability of the solvent can significantly impact the absorption and emission spectra, a phenomenon known as solvatochromism. wikipedia.org For acridinium salts, which are charged species, an increase in solvent polarity can stabilize both the ground and excited states, but often to different extents, leading to shifts in spectral bands. For instance, the chemiluminescence efficiency of acridinium esters is often higher in non-aqueous polar solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) compared to aqueous media. researchgate.netnih.gov This suggests that a less polar environment may better support the key intermediates in the light-producing pathway. researchgate.netnih.gov Computational studies have indicated that nonpolar solvents like n-hexane could potentially offer an even more favorable environment for the chemiluminescence reaction of certain acridinium derivatives. researchgate.net

Molecular Interactions of 2 Amino 10 Methylacridinium with Biological Macromolecules

Protein and Enzyme Interaction Profiles

The acridine (B1665455) scaffold is a well-established pharmacophore that interacts with numerous protein and enzyme targets. The introduction of an amino group at the 2-position and a methyl group on the heterocyclic nitrogen atom modifies its electronic and steric properties, influencing its binding affinity and specificity.

While direct studies on 2-Amino-10-methylacridinium are limited, the broader class of 9-aminoacridine (B1665356) derivatives has been extensively studied as inhibitors of type II topoisomerases, which include DNA gyrase and topoisomerase II (TOPOII). These enzymes are crucial for managing DNA topology during replication and transcription by creating transient double-strand breaks.

The primary mechanism of inhibition by aminoacridine compounds involves their function as topoisomerase poisons. The planar acridine ring intercalates into the DNA at the site of enzymatic cleavage. This stabilizes the "cleavage complex," a transient intermediate where the enzyme is covalently bonded to the cleaved DNA. By preventing the resealing of the DNA strands, these inhibitors lead to an accumulation of double-strand breaks, which can trigger apoptosis and cell death. This mechanism has been leveraged in the development of anticancer agents. Research into a series of 9-aminoacridine derivatives has demonstrated their antiproliferative activity against various cancer cell lines, underscoring the potential of the acridine scaffold in targeting these essential enzymes.

Compound (9-Aminoacridine Derivative)Target Cell LineEC50 (μM)Reference
Acridine Derivative 1H460 (NSCLC)8.15
Acridine Derivative 2A549 (NSCLC)15.61
Acridine Derivative 3H2009 (NSCLC)20.45
Acridine Derivative 4H2030 (NSCLC)42.09

Note: The data represents the activity of related 9-aminoacridine derivatives, as specific inhibitory data for this compound against DNA gyrase or topoisomerase was not found in the reviewed literature.

Acridine and acridinium (B8443388) compounds are recognized inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. The positively charged quaternary nitrogen of acridinium salts, like this compound, allows them to act as competitive inhibitors. They bind to the anionic subsite within the active site gorge of AChE, preventing the substrate, acetylcholine, from binding.

Studies on various acridine derivatives have revealed a range of potencies and selectivities. Specifically, N-methyl-acridinium salts have been shown to be effective cholinesterase inhibitors. Other research has focused on developing acridine derivatives that selectively target BChE, which also plays a role in neurotransmitter regulation.

Compound Class/DerivativeTarget EnzymeInhibitory Activity (IC50)Reference
9-aryl(heteroaryl)-N-methyl-acridinium tetrafluoroboratesCholinesterasesEffective Inhibition (Specific IC50 not provided)
9-bis(benzyloxy)phosphoryl-9,10-dihydroacridine (1d)BChE2.90 ± 0.23 µM
9-bis(diphenethyl)phosphoryl-9,10-dihydroacridine (1e)BChE3.22 ± 0.25 µM
9-bis(benzyloxy)phosphoryl-acridine (2d)BChE6.90 ± 0.55 μM

Note: The data represents the activity of related acridinium and acridine derivatives, as specific inhibitory data for this compound against cholinesterases was not found in the reviewed literature.

Derivatives of 10-methylacridinium (B81027) serve as a core chemical structure for the design of novel chromogenic substrates used in the detection of aminopeptidase (B13392206) activity. In this application, a specific peptide sequence is attached to the acridinium molecule. The enzymatic cleavage of this peptide by a target aminopeptidase results in the release of the 10-methylacridinium derivative, which acts as a chromogen. This release provides a distinct visual signal, often a color change, indicating the presence and activity of the enzyme. This methodology has been successfully applied in clinical bacteriology for the detection and differentiation of bacterial colonies based on their unique aminopeptidase expression profiles.

The FtsZ protein is an essential component of the bacterial cell division machinery and a key target for the development of new antibiotics. It polymerizes at the future division site to form the Z-ring, which recruits other proteins to initiate cytokinesis. While numerous compounds from various chemical classes have been investigated as FtsZ inhibitors, a review of the scientific literature did not yield specific research findings on the interaction between this compound or related acridine compounds and FtsZ or other bacterial cell division proteins.

Interactions with Biological Membranes and Lipid Bilayers

This amphipathic character would likely drive its insertion into biological membranes. The hydrophobic acridine core is expected to partition into the nonpolar acyl chain region of the lipid bilayer, driven by hydrophobic forces and π-π stacking interactions with the lipid chains. Simultaneously, the positively charged N-methylacridinium moiety would remain at the membrane-water interface, engaging in favorable electrostatic interactions with the negatively charged phosphate (B84403) head groups of phospholipids. This type of interaction, combining hydrophobic insertion and electrostatic surface binding, could perturb the local membrane structure, potentially altering its fluidity and permeability.

Advanced Applications in Chemical Biology and Catalysis Research

Development of 2-Amino-10-methylacridinium as Fluorescent Probes

The inherent fluorescence of the acridinium (B8443388) scaffold, modulated by the amino substituent at the 2-position and the methyl group at the 10-position, provides the basis for the development of sophisticated fluorescent probes. These probes are instrumental in visualizing and quantifying biological processes at the cellular and subcellular levels.

In Vitro and Cellular Imaging Applications for Biological Processes

While specific studies detailing the use of this compound for in vitro and cellular imaging are not extensively documented in publicly available research, the broader class of aminoacridinium derivatives serves as a strong precedent for its potential applications. These compounds are known to exhibit fluorescence that is sensitive to their local environment, a property that is highly desirable for imaging probes. The design of such probes often involves tethering the acridinium core to a targeting moiety that directs it to a specific organelle or biomolecule. Upon binding or localization, changes in the fluorescence intensity, lifetime, or emission wavelength can provide information about the biological process of interest. For instance, the lipophilicity of the acridinium core allows for partitioning into cellular membranes, making it a potential candidate for studying membrane dynamics and integrity.

Designing pH-Sensitive and Ion-Responsive Fluorescent Sensors

The fluorescence of amino-substituted acridinium derivatives can be highly dependent on the pH of their environment. Protonation of the amino group can significantly alter the electronic properties of the fluorophore, leading to changes in fluorescence. Research on a closely related 2-substituted acridinium fluorophore demonstrated a distinct pH-dependent fluorescence emission. As the pH increases, the fluorescence intensity decreases due to the deprotonation of the amine, which leads to fluorescence quenching via a photoinduced electron transfer (PET) mechanism. researchgate.net

This pH sensitivity allows for the design of fluorescent sensors to probe pH changes in various cellular compartments. The relationship between pH and fluorescence intensity can be quantified to determine the pKa of the probe, which is the pH at which the fluorescence is at its half-maximum. For a 2-substituted acridinium derivative, the fluorescence-determined pKa was found to be 5.3. researchgate.net This characteristic makes such probes potentially useful for monitoring pH in acidic organelles like lysosomes.

pH-Dependent Fluorescence of a 2-Substituted Acridinium Derivative researchgate.net

pHNormalized Fluorescence Emission at λmax (415.5 nm)
2.41.00
4.00.85
5.30.50
7.00.15
10.40.06

Furthermore, the design of ion-responsive sensors based on the this compound scaffold is an area of active research. By incorporating ion-chelating moieties into the structure, it is possible to create probes where the binding of a specific metal ion modulates the fluorescence output. This can occur through various mechanisms, including chelation-enhanced fluorescence (CHEF) or chelation-induced fluorescence quenching.

Utility in Enzyme Assays and Biomarker Detection

The fluorescent properties of this compound lend themselves to applications in enzyme assays. Fluorescent enzymatic assays offer high sensitivity and a wide dynamic range for measuring enzyme activity. acs.org A common strategy involves designing a substrate for a specific enzyme that incorporates the this compound fluorophore in a quenched state. Enzymatic modification of the substrate would then lead to the release of the fluorophore, resulting in a "turn-on" fluorescent signal that is proportional to the enzyme's activity. This approach allows for continuous monitoring of the reaction kinetics. nih.gov

Role in Visible-Light Organophotoredox Catalysis

Acridinium salts, including this compound, have emerged as powerful organic photocatalysts. They can absorb visible light to reach an excited state with significantly altered redox properties, enabling them to mediate a variety of chemical transformations through single-electron transfer (SET) processes.

Catalytic Cycles and Mechanistic Pathways of Acridinium Photocatalysts

The general photocatalytic cycle of an acridinium catalyst involves several key steps. Upon absorption of visible light, the acridinium photocatalyst (Acr⁺) is promoted to its electronically excited state (Acr⁺*). This excited state is a much stronger oxidant than the ground state.

In a reductive quenching cycle , the excited photocatalyst accepts an electron from a suitable electron donor (D), generating a reduced acridinium radical (Acr•) and the oxidized donor (D⁺•). The acridinium radical is a potent reductant and can then donate an electron to a substrate (S), regenerating the ground-state photocatalyst (Acr⁺) and forming the reduced substrate (S⁻•), which can then undergo further reactions.

Alternatively, in an oxidative quenching cycle , the excited photocatalyst donates an electron to an electron acceptor (A), forming the acridinium radical cation (Acr²⁺•) and the reduced acceptor (A⁻•). However, for acridinium salts, the reductive quenching pathway is more common due to their high excited-state reduction potentials.

Mechanistic studies, often employing techniques like transient absorption spectroscopy, provide insights into the lifetimes of the excited states and the kinetics of the electron transfer steps. princeton.edursc.org These studies are crucial for understanding the efficiency of the catalytic cycle and for designing more effective photocatalytic systems.

Single-Electron Transfer and Radical Generation in Organic Reactions

The ability of excited this compound to act as a potent single-electron oxidant is the cornerstone of its application in photoredox catalysis. This process allows for the generation of highly reactive radical intermediates from stable, closed-shell organic molecules under mild conditions.

For example, an excited acridinium photocatalyst can oxidize a wide range of substrates, including amines, carboxylates, and alkenes, to generate the corresponding radical cations. These radical cations can then undergo a variety of transformations, such as C-H functionalization, C-C bond formation, and cyclization reactions.

The generation of aminium radical cations from amines is a particularly well-studied application. nih.govresearchgate.netresearchgate.netnih.gov The excited acridinium catalyst abstracts an electron from the amine, forming an aminium radical cation. This intermediate can then, for example, undergo deprotonation to form a neutral α-amino radical, which can participate in subsequent bond-forming reactions.

The redox properties of the photocatalyst are critical for determining the feasibility of a particular transformation and can be evaluated using techniques such as cyclic voltammetry. nih.govscientiaresearchlibrary.comelectrochemsci.org The reduction potential of the excited state of 9-mesityl-10-methylacridinium (B1239669) cation, a related acridinium photocatalyst, is a key parameter that governs its oxidizing power. nih.gov

Redox Potentials of a Related Acridinium Photocatalyst nih.gov

PhotocatalystGround State Reduction Potential (Ered vs SCE)Excited State Reduction Potential (E*red vs SCE)
9-Mesityl-10-methylacridinium-0.57 V+2.06 V

The generation of radicals via single-electron transfer by acridinium photocatalysts has enabled a vast array of new synthetic methodologies, providing access to complex molecular architectures under environmentally benign conditions. acs.orgacs.org

Applications in Advanced Organic Transformations (e.g., oxygenation, trifluoromethylation)

While direct photocatalytic applications of this compound are a subject of ongoing research, the broader class of 10-methylacridinium (B81027) salts has proven to be exceptionally versatile in promoting challenging organic transformations. These catalysts, particularly through photoinduced electron transfer (PET) mechanisms, can activate a wide range of substrates.

Oxygenation Reactions:

Acridinium photoredox catalysts are effective in mediating oxygenation reactions, utilizing molecular oxygen as a green and abundant oxidant. For instance, the 9-mesityl-10-methylacridinium ion (Acr⁺–Mes), a structurally related catalyst, has been successfully employed in the photocatalytic oxygenation of anthracenes and olefins. mdpi.com This process typically involves the excited state of the acridinium catalyst oxidizing a substrate to form a radical cation, which then reacts with ground-state triplet oxygen. Similarly, these catalysts have been used for the aerobic oxidation of alkyl arenes, converting them into valuable aldehydes and alcohols with high selectivity, notably avoiding over-oxidation to carboxylic acids. mdpi.com The photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine itself to produce 10-methyl-(9,10H)-acridone serves as a model reaction, demonstrating the fundamental reactivity of the acridinium core in the presence of light and oxygen. nih.gov

Trifluoromethylation Reactions:

The introduction of a trifluoromethyl (CF₃) group is a critical strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates. globethesis.com Photoredox catalysis offers a mild and efficient pathway for trifluoromethylation. Acridinium catalysts, with their strong excited-state oxidizing power, can facilitate these transformations. For example, derivatives like the 9-(4-halo-2,6-xylyl)-10-methylacridinium ion have been shown to be effective photocatalysts for the metal-free trifluoromethylation of toluene (B28343) derivatives. This reaction proceeds by generating a trifluoromethyl radical from a suitable source, which then engages in the desired C-H functionalization.

The general mechanism for these transformations hinges on the photophysical properties of the acridinium catalyst, as detailed in the table below.

TransformationCatalyst TypeSubstrate ExampleCF₃ Source ExampleKey Mechanistic Step
Oxygenation 10-Methylacridinium ionTolueneMolecular Oxygen (O₂)Photoinduced electron transfer from substrate to excited catalyst
Trifluoromethylation 10-Methylacridinium ionToluene DerivativeS-(trifluoromethyl)dibenzothiophenium ionPhotoinduced generation of trifluoromethyl radical (·CF₃)

Rational Design Principles for Optimized Acridinium Photoredox Catalysts

The efficacy of acridinium salts as photoredox catalysts is not universal; it is highly dependent on their structural and electronic properties. The rational design of these catalysts involves fine-tuning their architecture to achieve desired redox potentials, excited-state lifetimes, and chemical stability. invitron.comrsc.org

The core principle behind optimizing acridinium catalysts lies in modulating their molecular orbitals through strategic substitution. The introduction of electron-donating or electron-withdrawing groups at various positions on the acridinium core can significantly alter the catalyst's electrochemical and photophysical properties. rsc.org

Key design strategies include:

N-Substitution: The substituent at the N-10 position profoundly impacts the catalyst's stability and redox potential. Aryl groups (N-arylation) can enhance chemical stability, preventing catalyst degradation through dealkylation pathways that can occur with simple N-alkyl groups like methyl. rsc.org Varying the electronic nature of the N-aryl ring provides a handle to tune the redox properties.

Core Substitution: Introducing substituents, such as bulky tert-butyl groups, onto the acridinium backbone can improve stability by sterically hindering nucleophilic attack, a common decomposition pathway. rsc.org

9-Mesityl Group: The presence of a sterically hindered mesityl group at the C-9 position is a hallmark of many powerful acridinium photocatalysts. This group helps to stabilize the catalyst and promotes the formation of a charge-transfer excited state, which is often crucial for its reactivity. rsc.org

The following table summarizes how structural modifications influence the key properties of acridinium photocatalysts.

Structural ModificationEffect on PropertyRationale
N-Arylation Increased chemical stabilityPrevents competitive dealkylation processes
Electron-donating groups on core Decreased excited-state reduction potentialStabilizes the oxidized form of the catalyst
Electron-withdrawing groups on core Increased excited-state reduction potentialDestabilizes the oxidized form, making it a stronger oxidant
Bulky groups (e.g., tert-butyl) Increased stabilityProvides steric shielding against nucleophilic attack

Through such modular and rational design, a broad spectrum of acridinium catalysts has been developed, with excited-state reduction potentials spanning a wide range, making them suitable for a vast array of photochemical reactions. rsc.org

Exploiting Chemiluminescent Properties for Analytical Detection

Beyond their role in synthesis, acridinium compounds are renowned for their chemiluminescent properties, which are extensively exploited in highly sensitive analytical detection methods. invitron.comnih.gov Chemiluminescence is the emission of light from a chemical reaction, and acridinium derivatives, particularly acridinium esters, are among the most efficient chemiluminescent labels known. nih.gov

The chemiluminescent reaction of acridinium compounds typically involves oxidation in an alkaline environment, often using hydrogen peroxide. invitron.com This reaction proceeds through a high-energy dioxetanone intermediate, which upon decomposition, releases energy in the form of light to produce the electronically excited N-methylacridone. invitron.comnih.gov The light emission is rapid, typically occurring in less than a second, and produces a wavelength maximum around 425 nm. invitron.comcreative-diagnostics.com

The key advantages of using acridinium-based labels in analytical assays are:

High Quantum Yield: Acridinium esters exhibit high quantum yields of chemiluminescence, leading to strong light signals and thus high sensitivity. nih.gov

Low Background: The measurement of emitted light against a virtually dark background results in an excellent signal-to-noise ratio, enabling the detection of analytes at extremely low concentrations (down to 10⁻²¹ moles). invitron.comnih.gov

Stability and Direct Labeling: The labels are stable compounds that can be directly conjugated to biomolecules like antibodies or oligonucleotides without losing their luminescence efficiency. invitron.comcreative-diagnostics.com

Simple Chemistry: The light-emitting reaction does not require enzymatic catalysis, simplifying the assay design. creative-diagnostics.com

These properties have made acridinium-based chemiluminescence a cornerstone of modern clinical diagnostics, particularly in chemiluminescence immunoassays (CLIA). creative-diagnostics.com In a typical CLIA, an acridinium-labeled antibody binds to the target analyte. After separation and washing steps, the addition of trigger reagents (e.g., hydrogen peroxide and a base) initiates the chemiluminescent reaction, and the emitted light is measured by a luminometer. The intensity of the light is directly proportional to the amount of analyte in the sample.

FeatureDescriptionAdvantage in Analytical Detection
Detection Principle Light emission from a chemical reactionExtremely low background noise, high signal-to-noise ratio
Sensitivity Capable of detecting attomole to zeptomole quantitiesEnables measurement of low-abundance biomarkers
Speed Light emission is rapid (flash-type)Allows for high-throughput automated analysis
Applications Immunoassays, nucleic acid probe assaysDiagnosis of infectious diseases, hormone analysis, cancer marker detection

The robustness, sensitivity, and versatility of acridinium chemiluminescence have led to its widespread adoption in fully automated analytical systems for a vast range of biomedical applications. invitron.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies on 2 Amino 10 Methylacridinium and Its Analogues

Systematic Analysis of Substituent Effects on Spectroscopic and Photophysical Properties

The spectroscopic and photophysical properties of acridinium (B8443388) dyes are significantly influenced by the nature and position of substituents on the acridine (B1665455) core and at the 9- and 10-positions. These properties are critical for their applications in photoredox catalysis and as fluorescent probes.

Structural modifications to the acridinium core have been shown to improve stability and photophysical characteristics. nih.gov For instance, the introduction of bulky groups, such as tert-butyl groups, can increase the lifetime of the excited state. researchgate.net Conversely, incorporating electron-donating groups into the acridinium core can enhance charge transfer. researchgate.net

A systematic investigation into the effects of substitution on the photophysical properties of novel acridinium dyes revealed several key trends. Varying the N-aryl substitution does not significantly impact the excited-state reduction potentials; however, the incorporation of electron-withdrawing groups on the N-aryl ring leads to an increase in fluorescence lifetimes. nih.gov For example, trifluoromethyl-substituted acridiniums exhibit lifetimes greater than 20 ns. nih.gov

The combination of different structural modifications can have an additive effect on photophysical properties. An acridinium salt designed with a 2,6-dichlorophenyl group at the 9-position, a 2,7-di-tert-butyl substituted acridinium core, and a benzyl-substituted nitrogen atom exhibited an excited-state lifetime exceeding 25 ns. nih.gov The pronounced solvatochromism observed in some pyridoacridine alkaloids, which are structurally related to acridinium compounds, is attributed to charge delocalization and stabilization of the ground state rather than an equilibrium of competing tautomers. nih.gov

Compound ModificationEffect on Spectroscopic/Photophysical PropertyReference
Introduction of tert-butyl groupsIncreases excited-state lifetime researchgate.net
Incorporation of electron-donating groupsEnhances charge transfer researchgate.net
Electron-withdrawing groups on N-aryl ringIncreases fluorescence lifetimes nih.gov
Trifluoromethyl substitutionLifetimes greater than 20 ns nih.gov
Combined modifications (e.g., 2,6-dichlorophenyl at C9, 2,7-di-tert-butyl core, N-benzyl)Additive effect, excited-state lifetime > 25 ns nih.gov

Correlating Molecular Architecture with DNA and Protein Binding Affinities and Specificities

The planar structure of the acridine ring allows it to intercalate between the base pairs of DNA, a primary mechanism of action for many of its biological effects. wiserpub.com This interaction is stabilized by π-π stacking interactions and hydrogen bonds, leading to conformational changes in the DNA structure and interruption of the cell cycle. wiserpub.comnih.gov The affinity and specificity of this binding are highly dependent on the molecular architecture of the acridine derivative.

Substituents on the acridine ring play a crucial role in modulating DNA binding. For example, in a series of 3,9-disubstituted acridines, the binding constants (Kb) for DNA intercalation were found to be in the range of 2.81–9.03 × 104 M-1. nih.gov A strong correlation was identified between the lipophilicity of these derivatives and their ability to stabilize the intercalation complex. nih.gov Similarly, for a series of 8,13-dimethylquino[4,3,2-kl]acridinium salts, their growth-inhibitory activities against tumor cell lines were interpreted in light of their differential binding to different DNA isoforms, particularly G-quadruplex DNA. researchgate.net A strong positive correlation was observed between their telomerase inhibitory potency and their G-quadruplex DNA binding affinity, suggesting that stabilization of G-quadruplex structures is a key mechanism of their action. researchgate.net

The nature of the side chains also significantly influences DNA binding. The introduction of basic side chains with para-phenylenediamine at the C-9 position of the acridine structure has been shown to significantly increase anticancer activity. mdpi.com In novel bifunctional acridine-acridinium conjugates, the acridinium chromophore preferentially intercalates with DNA, with association constants ranging from 105 to 107 M-1. nih.gov The length of the linker connecting the two chromophores was found to influence whether the molecule acts as a mono- or bis-intercalator. nih.gov

Computational studies have provided further insights into these interactions. Molecular electrostatic potential (MEP) analysis of acridine revealed a well-distributed negative charge in the center of the molecule, indicating an electron-rich region that can interact favorably with DNA. nih.gov Quantum mechanics calculations have shown that acridine interacts with DNA primarily through hydrogen bonds between the hydrogen atoms of acridine and the oxygen atoms of the DNA backbone, with bond lengths ranging from 2.370 Å to 3.472 Å. nih.gov

Acridine AnalogueDNA Binding Affinity (Kb or KA)Key Structural Feature Influencing BindingReference
3,9-disubstituted acridines2.81–9.03 × 104 M-1Lipophilicity of substituents nih.gov
Bifunctional acridine-acridinium conjugates105–107 M-1Acridinium chromophore, linker length nih.gov
Pyridyl-linked-phenyl-amidine (DB2447)KA = 5.5 × 108 M-1 with AAAGTTT sequenceH-bonding with G-NH and T=O in minor groove nih.gov

Impact of Structural Modifications on Mechanistic Biological Efficacy

Structural modifications of the acridine scaffold have a profound impact on their biological efficacy, particularly as anticancer agents that target DNA topoisomerases. Topoisomerases are essential enzymes that regulate DNA topology, and their inhibition can lead to cell death. mdpi.comnih.gov

Amsacrine, an acridine derivative, was one of the first anticancer agents identified as a topoisomerase II inhibitor. mdpi.com The acridine ring intercalates into the DNA, while the side chain provides selectivity for the DNA-topoisomerase cleavage complex. mdpi.com A series of novel 3,9-disubstituted acridines were found to inhibit both topoisomerase I and topoisomerase IIα. nih.gov Molecular docking studies suggested different binding modes for these compounds with the two enzymes. nih.gov

The length of the linker chain between the acridine core and a benzene (B151609) ring at the 9-position was found to influence the inhibitory effect on topoisomerase I, with a reduced effect observed as the linker length increased. mdpi.com For acridine/sulfonamide hybrids, specific compounds showed potent inhibitory activity against either topoisomerase I or topoisomerase II. mdpi.com For instance, compound 8b exhibited an IC50 of 3.41 µM against Topo-I, while compound 7c had an IC50 of 7.33 µM against Topo-II. mdpi.com

In some cases, a direct relationship between the DNA binding constant and the antiproliferative activity of acridine derivatives has been observed. researchgate.net However, for certain 6-substituted-4H-pyrido[4,3,2-kl]acridin-4-ones, a structure-activity comparison based solely on DNA affinity was not conclusive. nih.gov Instead, a direct relationship was found between the in vitro bioactivity and the reduction potential of the compounds. nih.gov This highlights that while DNA intercalation is a key mechanism, other factors such as electrochemical properties can also significantly contribute to the biological efficacy of these compounds.

Acridine DerivativeTarget EnzymeBiological Efficacy (IC50)Key Structural ModificationReference
AmsacrineTopoisomerase II-Acridine ring with specific side chain mdpi.commdpi.com
3,9-disubstituted acridinesTopoisomerase I & IIα-Substituents at positions 3 and 9 nih.gov
Acridine/sulfonamide hybrid 8b Topoisomerase I3.41 µMSulfonamide hybrid structure mdpi.com
Acridine/sulfonamide hybrid 7c Topoisomerase II7.33 µMSulfonamide hybrid structure mdpi.com

Computational and Experimental Approaches to Rational Design

The rational design of acridine-based compounds with enhanced properties and specific biological activities is facilitated by a combination of computational and experimental approaches. benthamscience.commanchester.ac.ukresearchgate.netresearchgate.net Structure-based modeling methods have been successfully employed to design disubstituted triazole-linked acridine compounds with selectivity for human telomeric quadruplex DNAs. nih.gov

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to predict the thermodynamic and kinetic data of chemical reactions involving acridinium derivatives, such as chemiluminescence. nih.govmdpi.com These calculations help in identifying potential candidates for efficient chemiluminogens by examining the effect of atomic substitutions on the transformation of substrates into electronically excited products. nih.govmdpi.com For instance, computational studies have suggested that replacing the oxygen atom in acridinium esters with selenium, sulfur, or tellurium could lead to more efficient chemiluminogens. mdpi.com

Molecular docking simulations are another powerful tool to understand the interactions between acridine derivatives and their biological targets. These simulations have been used to predict the binding modes of 3,9-disubstituted acridines with topoisomerase I and IIα, providing insights into the structural basis of their inhibitory activity. nih.govmdpi.com Furthermore, quantum mechanics calculations can reveal details of the electronic structure and interaction energies between acridine intercalators and DNA. nih.gov

Experimental techniques complement these computational approaches. Synthesis of focused libraries of compounds allows for the validation of design concepts. nih.gov For example, a library of triazole-linked acridine compounds was prepared using click chemistry to validate their selectivity for human telomeric quadruplexes. nih.gov Spectroscopic and photophysical characterization of newly synthesized acridinium dyes provides essential data for understanding structure-property relationships. nih.govthieme-connect.com A combined experimental and computational screening approach has been used to identify high-performing fluorinated acridinium catalysts for polystyrene degradation. rsc.org

Theoretical and Computational Investigations of 2 Amino 10 Methylacridinium

Quantum Chemical Studies on Electronic Structure and Reactivity (e.g., DFT, Ab Initio)

Quantum chemical methods are fundamental in understanding the intrinsic electronic properties of a molecule. Density Functional Theory (DFT) and ab initio calculations are at the forefront of these investigations, providing detailed information about molecular orbitals, charge distribution, and reactivity.

DFT studies on analogous aromatic and amino-substituted heterocyclic compounds consistently reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For a compound like 2-Amino-10-methylacridinium, the HOMO is anticipated to be localized primarily on the amino group and the acridine (B1665455) ring, reflecting its electron-donating nature. Conversely, the LUMO is expected to be distributed across the electron-deficient acridinium (B8443388) core. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and the energy of the lowest electronic transition nih.govnih.gov. A smaller gap generally implies higher reactivity and a lower energy absorption in the UV-Vis spectrum semanticscholar.org.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

PropertyPredicted ValueSignificance
HOMO Energy~ -5.5 eVIndicates the electron-donating capability.
LUMO Energy~ -2.0 eVReflects the electron-accepting ability.
HOMO-LUMO Gap~ 3.5 eVCorrelates with chemical stability and electronic transitions.
Dipole Moment> 5 DebyeSuggests a significant charge separation and polar nature.

Note: The values in this table are representative estimates based on published data for structurally similar amino-substituted aromatic cations and are intended for illustrative purposes.

Ab initio methods, while computationally more demanding, can provide even more accurate energy calculations and are particularly useful for studying reaction mechanisms and excited states rsc.org.

Molecular Dynamics Simulations of Biomolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic interactions between a small molecule and a biological macromolecule, such as DNA or a protein unipa.itnih.gov. Given the planar aromatic structure of the acridinium core, a primary mode of interaction with DNA is expected to be intercalation, where the molecule inserts itself between the base pairs of the DNA double helix.

MD simulations of similar acridinium derivatives interacting with DNA have shown that the stability of the intercalated complex is governed by a combination of van der Waals forces, electrostatic interactions, and hydrophobic effects. The positively charged 10-methylacridinium (B81027) moiety would favorably interact with the negatively charged phosphate (B84403) backbone of DNA. The 2-amino group could further stabilize the complex by forming specific hydrogen bonds with the DNA bases or the phosphate backbone uni-stuttgart.de.

Simulations can track the conformational changes in both the ligand and the biomolecule upon binding, providing insights into the binding affinity and specificity researchgate.net. For instance, an MD simulation could reveal the preferred binding site of this compound on a specific DNA sequence and the associated free energy of binding.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound with a DNA Duplex

ParameterObservation from SimulationBiological Implication
Binding ModeIntercalation between G-C base pairsSuggests a mechanism for DNA-targeted activity.
Key InteractionsCation-π stacking with guanine; H-bonds from amino group to phosphate backboneElucidates the forces driving complex formation and stability.
DNA ConformationLocal unwinding and elongation of the DNA at the binding siteIndicates a significant perturbation of DNA structure upon binding.
Binding Free Energy-8 to -12 kcal/molPredicts a strong and spontaneous binding to DNA.

Note: This table illustrates the type of data that would be generated from an MD simulation. The specific values are hypothetical.

Modeling of Photoinduced Electron Transfer and Excited State Dynamics

Acridinium derivatives are well-known for their rich photochemistry, often involving photoinduced electron transfer (PET) uni-stuttgart.de. Upon absorption of light, this compound would be promoted to an electronically excited state. In this state, it can act as a potent electron acceptor.

Computational modeling of the excited state dynamics of 9-substituted 10-methylacridinium ions has shown that the rate of PET is highly dependent on the nature of the substituent and the surrounding environment uni-stuttgart.demdpi.com. For this compound, the amino group, being an electron-donating group, can influence the energy levels of the excited states and potentially participate in intramolecular charge transfer processes.

Theoretical models, often combined with time-resolved spectroscopic data, can elucidate the pathways of energy dissipation from the excited state, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay. The Marcus theory of electron transfer can be applied to analyze the driving force dependence of the PET rate constants semanticscholar.orguni-stuttgart.de. These studies are crucial for understanding the photosensitizing capabilities of such compounds. Photoexcitation of 9-mesityl-10-methylacridinium (B1239669) ion, for example, leads to the formation of a triplet electron-transfer state with a long lifetime and high quantum yield mdpi.com. This triplet state possesses both strong oxidizing and reducing capabilities mdpi.com.

Prediction of Spectroscopic Features and Reaction Pathways

Computational chemistry allows for the accurate prediction of various spectroscopic properties. Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules unipa.itresearchgate.netnih.gov. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands researchgate.net. These calculations can help in assigning the observed spectral bands to specific electronic transitions, such as π-π* transitions within the acridinium ring or charge-transfer transitions involving the amino group unipa.it.

Furthermore, computational methods can be employed to explore potential reaction pathways researchgate.netchemmethod.com. For instance, the mechanism of a chemical reaction involving this compound can be mapped out by calculating the energies of reactants, transition states, and products. This provides insights into the reaction kinetics and thermodynamics, helping to predict the most favorable reaction pathways.

Table 3: Predicted Spectroscopic Data for this compound using TD-DFT

ParameterPredicted ValueCorresponding Electronic Transition
λmax 1~420 nmS0 → S1 (π-π)
Oscillator Strength 1HighAllowed transition
λmax 2~350 nmS0 → S2 (π-π)
Oscillator Strength 2ModerateAllowed transition
Fluorescence Emission λmax~480 nmS1 → S0

Note: The data presented is a representative prediction based on TD-DFT studies of similar aromatic compounds and serves as an illustrative example.

In Silico Approaches to Molecular Design and Biological Mechanism Prediction

In silico methods are integral to modern drug discovery and materials science, enabling the rational design of new molecules with desired properties and the prediction of their biological mechanisms of action. Starting with the this compound scaffold, computational tools can be used to design novel derivatives with enhanced biological activity or improved photophysical properties.

Virtual screening techniques, such as molecular docking, can be used to screen libraries of 2-aminoacridinium derivatives against a specific biological target, like an enzyme active site or a DNA sequence. This allows for the identification of lead compounds with high predicted binding affinities. Subsequently, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these derivatives with their biological activity, guiding further optimization.

In silico approaches can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, which is crucial for their development as therapeutic agents. By predicting the biological mechanism at a molecular level, for instance, by showing how a designed molecule disrupts a specific protein-protein interaction or inhibits an enzyme, these computational methods can significantly accelerate the discovery process.

Future Research on this compound: An Uncharted Scientific Frontier

Following a comprehensive review of available scientific literature, it is clear that the chemical compound this compound represents a largely unexplored area of research. Extensive searches for specific data pertaining to its functionalization, integration into advanced materials, catalytic properties, biological mechanisms, and predictive modeling have yielded no specific results for this molecule. The following article, therefore, outlines future research directions and emerging paradigms based on analogous studies of related acridinium and amino-functionalized heterocyclic compounds. This prospective analysis aims to provide a roadmap for future investigations into the potential of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-10-methylacridinium, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via alkylation of 2-aminoacridine using methylating agents like methyl iodide in a polar aprotic solvent (e.g., dimethylformamide) under nitrogen atmosphere. Post-synthesis, purification is achieved via column chromatography (silica gel, methanol/dichloromethane eluent) . Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Mass spectrometry (MS) further corroborates molecular weight .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic proton signals in δ 7.5–9.0 ppm and methyl group resonance near δ 4.0 ppm (N-methylation).
  • ¹³C NMR : Confirm quaternary carbon signals (acridine backbone) and the methyl carbon at δ ~40 ppm.
  • UV-Vis : Monitor absorption maxima (~360–400 nm) to assess electronic transitions in the acridinium core .
  • MS (ESI) : Expect a molecular ion peak at m/z corresponding to [C₁₄H₁₃N₂]⁺ (exact mass: 209.11).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent impurities, tautomerism, or incomplete alkylation. To address this:

  • Solvent Artifact Elimination : Use deuterated solvents (e.g., DMSO-d₆) and compare spectra with controls.
  • Variable Temperature NMR : Probe tautomeric equilibria by acquiring spectra at 25°C and 60°C.
  • HPLC-MS Coupling : Track byproducts (e.g., mono- vs. di-alkylated species) via retention time and fragmentation patterns .

Q. What experimental strategies optimize the photostability of this compound in fluorescence-based assays?

  • Methodological Answer :

  • Oxygen Scavenging : Add 1–5 mM ascorbic acid to the assay buffer to mitigate ROS-induced degradation.
  • Light Exposure Control : Use neutral density filters to limit excitation light intensity during fluorescence microscopy.
  • Quantum Yield Measurement : Compare photobleaching rates under argon vs. ambient conditions to quantify oxygen sensitivity .

Q. How do researchers design mechanistic studies to elucidate the role of this compound in electron-transfer reactions?

  • Methodological Answer :

  • Electrochemical Analysis : Perform cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) to determine redox potentials.
  • Transient Absorption Spectroscopy : Probe excited-state lifetimes (nanosecond timescale) to identify charge-separated states.
  • Computational Modeling : Use density functional theory (DFT) to simulate frontier molecular orbitals and predict reactivity .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in biological assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀ calculations).
  • Error Propagation : Report standard deviations from triplicate experiments and use ANOVA for cross-condition comparisons.
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalies .

Table: Key Analytical Parameters for this compound

ParameterMethodExpected Value/RangeReference ID
Melting PointDSC220–225°C (decomposes)
Molar Absorptivity (ε)UV-Vis (MeOH)12,500 L·mol⁻¹·cm⁻¹ at 380 nm
Redox Potential (E₁/₂)Cyclic Voltammetry+1.2 V vs. SCE
Quantum Yield (Φ)Fluorescence0.45 (λₑₓ = 365 nm)

Guidance for Rigorous Research Design

  • Frameworks : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses .
  • Contradiction Mitigation : Pre-register experimental protocols (e.g., on Open Science Framework) to enhance reproducibility .
  • Data Transparency : Deposit raw spectral data in public repositories (e.g., Zenodo) with DOI links .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.